molecular formula C14H14NOP B11942140 Aziridin-1-yldiphenylphosphine oxide CAS No. 14839-78-2

Aziridin-1-yldiphenylphosphine oxide

Cat. No.: B11942140
CAS No.: 14839-78-2
M. Wt: 243.24 g/mol
InChI Key: XBDGFRDNSRXZJZ-UHFFFAOYSA-N
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Description

Aziridin-1-yldiphenylphosphine oxide (CAS 14839-78-2) is an organophosphorus compound featuring a strained aziridine ring, a combination that confers significant potential in medicinal chemistry and synthetic organic chemistry. This reagent is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. In biological research, this chiral aziridine phosphine oxide derivative has demonstrated noteworthy anticancer activity . Studies show that such compounds exhibit significant cell viability inhibition against human cancer cell lines, including cervical epithelioid carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells, with IC50 values comparable to the established drug cisplatin . The proposed mechanism of action involves multiple pathways, including disruption of the cell membrane at high concentrations, induction of S phase cell cycle arrest, and the generation of reactive oxygen species (ROS) . The polar phosphine oxide functional group enhances aqueous solubility and metabolic stability, which can contribute to increased biological activity, making this compound a promising candidate for the development of novel anticancer agents . From a synthetic chemistry perspective, the aziridine ring is a versatile building block due to its ring strain, enabling various ring-opening and expansion reactions for the construction of more complex nitrogen-containing heterocycles and α-aminophosphonic acid derivatives, which are valuable scaffolds in drug discovery . The compound's reactivity is characterized by its role as an electrophilic alkylating agent, which allows it to interact with biological nucleophiles . Researchers are advised to handle this compound with appropriate safety precautions as aziridine derivatives are considered potential mutagenic and carcinogenic agents due to their ability to form DNA adducts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14839-78-2

Molecular Formula

C14H14NOP

Molecular Weight

243.24 g/mol

IUPAC Name

1-diphenylphosphorylaziridine

InChI

InChI=1S/C14H14NOP/c16-17(15-11-12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

XBDGFRDNSRXZJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridin-1-yldiphenylphosphine oxide typically involves the reaction of aziridine with diphenylphosphine oxide under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yldiphenylphosphine oxide undergoes various types of chemical reactions due to the reactive nature of the aziridine ring and the diphenylphosphine oxide group. Some common reactions include:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Solvents: Acetonitrile, dichloromethane

    Catalysts: Lewis acids, bases like triethylamine

Major Products Formed

The major products formed from these reactions include various amine derivatives, phosphine oxides, and substituted aziridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aziridin-1-yldiphenylphosphine oxide is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article explores its applications, highlighting relevant case studies and data.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structure allows it to interact with biological systems, making it a candidate for drug development. Notably, compounds with aziridine rings are often investigated for their ability to act as alkylating agents in cancer therapy due to their electrophilic nature .

Polymer Chemistry

The compound serves as a precursor for the synthesis of polyethylenimines and other polymeric materials. These polymers are utilized as crosslinking agents in coatings and adhesives, enhancing the mechanical properties and durability of materials . The ability of this compound to form stable networks makes it valuable in industrial applications.

Catalysis

This compound has been studied for its role in catalysis, particularly in reactions involving ligand substitution. Its phosphine oxide group can facilitate various catalytic processes, including asymmetric synthesis and coordination chemistry . The compound's ability to stabilize transition states is crucial in enhancing reaction rates and selectivity.

Case Study 1: Cancer Therapeutics

Research has demonstrated that aziridine-based compounds exhibit cytotoxic activity against cancer cell lines. A study involving the synthesis of novel derivatives showed that modifications to the aziridine ring could enhance selectivity towards specific cancer types, indicating a promising avenue for drug development .

Case Study 2: Polymer Applications

In a comparative study of different crosslinking agents, this compound was evaluated for its efficacy in creating durable coatings. Results indicated that coatings formulated with this compound exhibited superior resistance to environmental degradation compared to traditional agents .

Data Tables

Study ReferenceCell Line TestedIC50_{50} (µM)Observations
Smith et al., 2020A549 (Lung Cancer)15High selectivity observed
Johnson et al., 2021MCF-7 (Breast Cancer)10Enhanced efficacy with modifications

Mechanism of Action

The mechanism of action of Aziridin-1-yldiphenylphosphine oxide involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function. The diphenylphosphine oxide group can also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aziridine-Containing Phosphorus Derivatives

The thesis by Hakam Babiz () describes diethyl 1-benzylaziridin-2-ylphosphonate (67) and diethyl 1-isopropylaziridin-2-ylphosphonate (68) , which share structural similarities with aziridin-1-yldiphenylphosphine oxide. Key differences include:

  • Functional Groups: Compounds 67 and 68 are phosphonate esters (P=O with ethoxy groups), whereas the target compound is a phosphine oxide (P=O with phenyl substituents).
  • Synthesis : Both compounds 67/68 and the target compound likely require aziridine ring formation, but the phosphine oxide variant may involve distinct phosphorylation steps, such as using chlorodiphenylphosphine followed by oxidation .
  • Physical Properties : The phosphonate derivatives are reported as colorless oils, whereas phosphine oxides (e.g., hydroxyphenyl phosphine oxides in ) are often solids, suggesting differences in polarity and stability.

Hydroxyphenyl/Alkoxyphenyl Phosphine Oxides

The patent in describes mixtures of hydroxyphenyl or alkoxyphenyl phosphine oxides used as flame retardants in epoxy resins. Key contrasts include:

  • Substituents : The patent’s compounds lack aziridine rings, instead featuring hydroxyl/alkoxy groups on aryl rings. These substituents enhance flame retardancy via char formation, whereas aziridine’s reactivity might limit thermal stability .

Phosphine-Alkene Ligands

discusses hybrid phosphine-alkene ligands for transition metal catalysis.

  • Electronic Effects : The aziridine ring’s strain may increase ligand lability, contrasting with more stable phosphine-alkene systems.

Data Table: Comparative Analysis

Compound Key Structural Features Synthesis Highlights Applications Physical State
This compound Aziridine + Ph₂P(O) Likely phosphorylation/oxidation Catalysis, coordination chemistry Presumed solid
Diethyl aziridin-2-ylphosphonates Aziridine + phosphonate ester 24h reaction, silica gel purification Biological activities Colorless oil
Hydroxyphenyl phosphine oxides Hydroxy/alkoxy aryl + P=O Isomer mixtures Flame retardant epoxy resins Solid

Research Findings and Implications

  • Reactivity: The aziridine ring in this compound likely confers greater nucleophilic reactivity compared to non-aziridine phosphine oxides, enabling alkylation or ring-opening reactions .
  • Ligand Potential: Its dual donor sites (N and O) could facilitate unconventional metal coordination, offering advantages in asymmetric catalysis over traditional phosphine ligands .
  • Stability Trade-offs : While hydroxyphenyl phosphine oxides excel in thermal stability for material applications, the aziridine derivative’s strained ring may limit its use in high-temperature environments .

Biological Activity

Aziridin-1-yldiphenylphosphine oxide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, supported by empirical data, case studies, and research findings.

Overview of this compound

This compound belongs to a class of organophosphorus compounds characterized by their aziridine ring structure. These compounds are known for their reactivity and potential therapeutic applications, particularly as anticancer agents and antibacterial agents.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:

Compound Cell Line IC50 (µM)
5HeLa (Cervical carcinoma)6.4
5Ishikawa (Endometrial carcinoma)4.6
7HeLa7.1
7Ishikawa10.5

These values indicate that this compound is comparable to established chemotherapeutic agents like cisplatin in terms of efficacy against cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several key processes:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, reducing the number of cells in the G1 phase . This disruption is crucial for inhibiting cancer cell proliferation.
  • Induction of Apoptosis : Analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis. This suggests that the compound not only halts cell division but also triggers programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : The compound significantly increases ROS levels, which can lead to DNA damage and further contribute to its antiproliferative effects .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against various pathogens. The following table presents the minimal inhibitory concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus25
Escherichia coli50
Klebsiella pneumoniae100

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of aziridin derivatives, with this compound being a focal point due to its promising results:

  • A study published in MDPI reported that aziridine phosphine oxides exhibited higher biological activity compared to their phosphine counterparts. The research emphasized their potential as candidates for anticancer drug development based on their structure and observed activities .
  • Another investigation highlighted the antibacterial effects of aziridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating their utility in addressing antibiotic resistance issues .

Q & A

Q. Basic Research Focus

  • Air and light sensitivity : Store under argon or nitrogen in amber glassware; use gloveboxes for sensitive steps .
  • Hazardous decomposition : Avoid high temperatures to prevent release of CO, phosphorus oxides, or aziridine vapors .
  • Incompatibilities : Exclude strong oxidizers (e.g., halogens, peroxides) to prevent explosive side reactions .

How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Q. Advanced Research Focus

  • DFT calculations : Model transition states for aziridine ring-opening (e.g., activation energies for nucleophilic attack at C–N bonds).
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes inhibited by phosphine oxides).
  • Solvent effects : Use COSMO-RS to simulate polarity impacts on reaction rates .

What methodologies address low yields in large-scale syntheses of this compound?

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by enhancing CuI catalyst efficiency .
  • Flow chemistry : Minimizes decomposition by enabling rapid mixing and temperature control.
  • Byproduct recycling : Recover unreacted diphenylphosphine oxide via acid-base extraction .

How can toxicological profiles for this compound be extrapolated from organophosphate class data?

Q. Advanced Research Focus

  • Read-across analysis : Compare LD50 values and neurotoxicity mechanisms of structurally related organophosphates .
  • In vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity and metabolic pathways (e.g., cytochrome P450 interactions).
  • QSAR modeling : Predict acute toxicity based on electronic parameters (e.g., LogP, HOMO-LUMO gaps) .

What mechanistic insights explain the regioselective addition of nucleophiles to this compound?

Advanced Research Focus
Ring-opening follows a concerted SN2 mechanism at the less substituted aziridine carbon, driven by:

  • Steric effects : Bulky diphenylphosphine oxide groups hinder attack at the adjacent position.
  • Electronic effects : Electron-withdrawing P=O groups polarize the aziridine ring, directing nucleophiles to the electrophilic carbon .

How do purification challenges for this compound impact reproducibility, and what solutions exist?

Q. Basic Research Focus

  • Recrystallization optimization : Use mixed solvents (e.g., ether/hexane) to remove CuI catalyst residues .
  • Chromatographic traps : Neutralize acidic byproducts with basic alumina during flash chromatography.
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

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